molecular formula C13H13FO B8002392 1-(4-Fluoro-1-naphthyl)-2-propanol

1-(4-Fluoro-1-naphthyl)-2-propanol

Cat. No.: B8002392
M. Wt: 204.24 g/mol
InChI Key: HCIHDJJHPCXDBK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1-naphthyl)-2-propanol is an organic compound characterized by the presence of a naphthalene ring substituted with a fluorine atom and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1-naphthyl)-2-propanol typically involves the reaction of 4-fluoro-1-naphthaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1-naphthyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the hydroxyl group to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 1-(4-Fluoro-1-naphthyl)-2-propanone.

    Reduction: 1-(4-Fluoro-1-naphthyl)-2-propane.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-1-naphthyl)-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1-naphthyl)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the naphthalene ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(4-Fluoro-1-naphthyl)-1-octanone
  • 1-(4-Fluoro-1-naphthyl)ethanone
  • N-(4-Fluoro-1-naphthyl)benzamide

Comparison: 1-(4-Fluoro-1-naphthyl)-2-propanol is unique due to the presence of the propanol group, which imparts different physical and chemical properties compared to its analogs. For instance, 1-(4-Fluoro-1-naphthyl)-1-octanone has a longer alkyl chain, affecting its solubility and reactivity. Similarly, 1-(4-Fluoro-1-naphthyl)ethanone and N-(4-Fluoro-1-naphthyl)benzamide have different functional groups, leading to variations in their biological activity and applications.

Properties

IUPAC Name

1-(4-fluoronaphthalen-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO/c1-9(15)8-10-6-7-13(14)12-5-3-2-4-11(10)12/h2-7,9,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHDJJHPCXDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C2=CC=CC=C12)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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